REACTION_CXSMILES
|
C(OC([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[C:8]=1CC)=O)(=O)C.[C:21]1([CH:28]=[CH:27][CH:26]=[C:24]([OH:25])[CH:23]=1)[OH:22].P(Cl)(Cl)(Cl)=[O:30].[CH:34]1[CH:39]=CC=C[CH:35]=1>>[OH:22][C:21]1[CH:23]=[C:24]2[C:26]([C:35]([C:7]3[CH:8]=[CH:9][C:10]4[C:15](=[CH:14][CH:13]=[C:12]([O:17][CH3:18])[CH:11]=4)[CH:16]=3)=[CH:34][C:39](=[O:30])[O:25]2)=[CH:27][CH:28]=1
|
Name
|
ethyl(6-methoxy-2-naphthoyl) acetate
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=O)C1=C(C2=CC=C(C=C2C=C1)OC)CC
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a red solid
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C1=CC2=CC=C(C=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.9 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |